4-(Bromomethyl)thiazole hydrobromide

Descripción

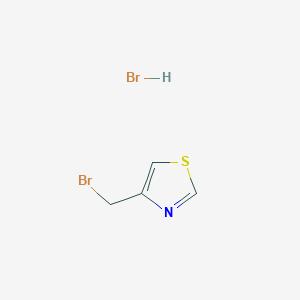

4-(Bromomethyl)thiazole hydrobromide (CAS: 52829-53-5) is a brominated thiazole derivative with the molecular formula C₄H₄BrNS·HBr and a molecular weight of 178.05 g/mol . The compound features a bromomethyl (-CH₂Br) substituent at the 4-position of the thiazole ring, stabilized as a hydrobromide salt. This structural motif enhances its reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a building block for pharmaceuticals or agrochemicals. The hydrobromide form improves solubility in polar solvents, facilitating its use in solution-phase reactions .

Structure

2D Structure

Propiedades

IUPAC Name |

4-(bromomethyl)-1,3-thiazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS.BrH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRVAKKAQAGLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98027-25-9 | |

| Record name | 4-(bromomethyl)-1,3-thiazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(Bromomethyl)thiazole hydrobromide can be synthesized through the bromination of thiazole derivatives. One common method involves the reaction of thiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is isolated by precipitation with hydrobromic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration, can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(Bromomethyl)thiazole hydrobromide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Substituted thiazole derivatives.

Oxidation: Thiazole sulfoxides or sulfones.

Reduction: Methylthiazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

One of the primary applications of 4-(Bromomethyl)thiazole hydrobromide is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it serves as a precursor in the synthesis of famotidine, a well-known histamine H2-receptor antagonist used to treat gastric acid-related conditions. The synthesis process involves several steps where this compound is converted into various derivatives, ultimately leading to famotidine production. This method has been described as efficient and yields high purity products, making it an attractive option for pharmaceutical manufacturing .

The thiazole ring structure present in this compound contributes to its diverse biological activities. Research has shown that thiazole derivatives exhibit a wide range of pharmacological properties, including:

- Antimicrobial Activity : Thiazole derivatives have demonstrated effectiveness against various bacteria and fungi. Studies indicate that compounds containing thiazole rings can inhibit the growth of pathogens, making them valuable in developing new antibiotics .

- Anticancer Properties : Some thiazole derivatives have been investigated for their potential anticancer effects. Their ability to interact with cellular targets involved in cancer progression has led to ongoing research into their efficacy as therapeutic agents .

- Anti-inflammatory Effects : The anti-inflammatory properties of thiazoles have also been noted, with some studies suggesting that these compounds can reduce inflammation markers in vitro and in vivo .

Synthetic Utility

In addition to its role in pharmaceutical synthesis, this compound is utilized as a building block in organic synthesis. Its bromomethyl group allows for further functionalization, enabling the creation of more complex molecules. For instance, bromomethylation reactions can yield various derivatives that serve as intermediates for other chemical transformations .

Table 1: Synthetic Applications of this compound

Case Study 1: Synthesis of Famotidine

A study highlighted the efficient synthesis of famotidine using this compound as an intermediate. The process involved multiple reaction steps that optimized yield and minimized side products, showcasing the compound's utility in drug development .

Case Study 2: Antimicrobial Evaluation

In another research effort, a series of thiazole derivatives were synthesized from this compound and evaluated for their antimicrobial activity against common pathogens. The results indicated significant inhibitory effects, particularly against Gram-positive bacteria, supporting further development into therapeutic agents .

Mecanismo De Acción

The mechanism of action of 4-(Bromomethyl)thiazole hydrobromide depends on its specific application. In biological systems, it may act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The molecular targets and pathways involved vary depending on the specific compound synthesized from this compound.

Comparación Con Compuestos Similares

Structural Analogues with Halogen Substitutions

a) 5-Bromo-4-phenylthiazol-2-amine hydrobromide (CAS: 113511-22-1)

- Structure : Features a bromine atom at the 5-position and a phenyl group at the 4-position of the thiazole ring, with a hydrobromide salt.

- Key Differences: The bromine is located at the 5-position instead of the 4-bromomethyl group. Biological Relevance: Similar brominated thiazoles exhibit antimicrobial and anticancer activities, with substituent positions influencing target binding .

b) 4-Bromo-2-(bromomethyl)-1,3-thiazole hydrobromide (CAS: 2624125-87-5)

- Structure : Contains bromine at both the 4-position and the 2-(bromomethyl) group, forming a tri-brominated hydrobromide salt.

- Key Differences: Additional bromine at the 2-position increases molecular weight (~297.0 g/mol) and reactivity. Enhanced electrophilicity makes it suitable for nucleophilic substitution reactions but may reduce stability compared to mono-brominated analogs .

c) 4-(4-Bromophenyl)-2-methylthiazole (CAS: Not specified)

- Structure : Substitutes the bromomethyl group with a 4-bromophenyl ring at the 4-position.

- Key Differences :

Functional Group Variations

a) 4-Bromo-2-(thiomethyl)thiazole (CAS: Not specified)

- Structure : Replaces the bromomethyl group with a thiomethyl (-SCH₃) group.

- Key Differences :

b) 4-(Bromomethyl)-2,1,3-benzothiadiazole (CAS: 16405-99-5)

- Structure : Fused benzothiadiazole ring instead of a simple thiazole.

- Key Differences :

Isostructural Chloro vs. Bromo Derivatives

- Example : 4-(4-Chlorophenyl)-thiazol-2-amine vs. 4-(4-Bromophenyl)-thiazol-2-amine .

- Halogen Impact :

- Bromine’s larger atomic radius and polarizability enhance van der Waals interactions in biological targets.

- Chloro analogs exhibit lower molecular weight but reduced binding affinity in acetylcholinesterase inhibition studies .

- Thermodynamic Stability : Brominated derivatives often show higher melting points due to stronger halogen bonding .

Actividad Biológica

4-(Bromomethyl)thiazole hydrobromide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 98027-25-9

- Molecular Formula : C5H6Br2N2S

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and modulate metabolic pathways, which can lead to various pharmacological effects.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. Inhibiting MAGL can have implications for treating obesity and other metabolic disorders .

- Antimicrobial Activity : Thiazole derivatives, including this compound, exhibit antimicrobial properties. Research indicates that thiazoles can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

In Vitro Studies

Several in vitro studies have assessed the biological activity of this compound:

- Anticancer Activity : A study demonstrated that thiazole derivatives possess cytotoxic effects against various cancer cell lines. The compound's structure allows it to interfere with cellular processes, leading to apoptosis in cancer cells .

- Acetylcholinesterase Inhibition : Compounds similar to 4-(Bromomethyl)thiazole have shown significant acetylcholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

- Monoacylglycerol Lipase Inhibition : A specific study evaluated the compound's effectiveness as a MAGL inhibitor, revealing an IC50 value in the micromolar range. This suggests a promising avenue for developing anti-obesity medications .

- Antimicrobial Efficacy : Another case study focused on the antimicrobial properties of thiazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth, supporting its potential as an antibiotic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| 4-(Bromomethyl)thiazole | MAGL Inhibition | ~10 |

| 5-Bromo-2-amino-thiazole | Antimicrobial Activity | ~15 |

| Coumarin-thiazole hybrids | Acetylcholinesterase Inhibition | ~2.7 |

Q & A

Q. Basic Research Focus

- Storage : Keep in a cool, dry environment (<25°C) in airtight containers to prevent hydrolysis of the bromomethyl group .

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential skin/eye irritation and uncharacterized toxicity .

- Decomposition : Avoid exposure to moisture or bases, which may liberate HBr .

How can contradictions in NMR spectral data for 4-(Bromomethyl)thiazole derivatives be resolved during structural validation?

Q. Advanced Research Focus

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference, as shown in ¹H NMR characterization of thiazole azo-dyes .

- 2D NMR : Apply COSY or HSQC to resolve overlapping signals in aromatic/thiazole protons .

- Computational Validation : Compare experimental chemical shifts with DFT-calculated values (e.g., δ 7.2–8.5 ppm for thiazole protons) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 351–492 in MS data) to validate molecular weight .

What analytical techniques are critical for confirming the regioselectivity of bromination in thiazole derivatives?

Q. Advanced Research Focus

- X-ray Crystallography : Resolve ambiguities in substitution patterns, as done for 4-(4-bromophenyl)thiazole-pyrazole hybrids .

- HRMS : Isotopic patterns (¹⁹Br/⁸¹Br) confirm bromine incorporation (e.g., m/z 492.0 for C₁₉H₁₄BrN₅O) .

- IR Spectroscopy : Monitor C-Br stretching vibrations (~550–600 cm⁻¹) to distinguish bromomethyl vs. aryl-bromo groups .

How does the reactivity of the bromomethyl group influence its applications in multi-step syntheses?

Q. Advanced Research Focus

- Nucleophilic Substitution : The bromomethyl group undergoes SN2 reactions with amines/thiols to form bioactive hybrids (e.g., triazole-thiazole conjugates) .

- Cross-Coupling : Participate in Suzuki-Miyaura reactions when coupled with Pd catalysts, as shown in aryl-thiazole pharmacophores .

- Stability Considerations : Avoid prolonged heating (>55°C) or strong bases to prevent HBr elimination, which disrupts downstream reactions .

What strategies mitigate side reactions during the functionalization of this compound?

Q. Advanced Research Focus

- Protecting Groups : Use Boc or acetyl groups to shield reactive sites during multi-step syntheses .

- Low-Temperature Conditions : Perform alkylations at 0–5°C to minimize unwanted dimerization .

- Workup Optimization : Quench excess HBr with aqueous NaHCO₃ before extraction to prevent acid-mediated degradation .

How can researchers correlate the electronic effects of substituents with the biological activity of 4-(Bromomethyl)thiazole derivatives?

Q. Advanced Research Focus

- SAR Studies : Compare antimicrobial activity of derivatives with electron-withdrawing (e.g., -Br) vs. donating (e.g., -OCH₃) groups .

- Docking Simulations : Analyze binding poses of bromomethyl-containing compounds (e.g., 9c in acetylcholinesterase inhibition) .

- Electrochemical Analysis : Measure redox potentials to assess electron-deficient thiazole rings’ impact on bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.